molecular formula C16H16O3 B3835262 1-[4-(4-Ethoxyphenyl)-2-hydroxyphenyl]ethanone

1-[4-(4-Ethoxyphenyl)-2-hydroxyphenyl]ethanone

Cat. No.: B3835262
M. Wt: 256.30 g/mol
InChI Key: DWDWQXSRXPLKRY-UHFFFAOYSA-N
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Description

1-[4-(4-Ethoxyphenyl)-2-hydroxyphenyl]ethanone is an organic compound with the molecular formula C16H16O3 It is a derivative of acetophenone, characterized by the presence of an ethoxy group and a hydroxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Ethoxyphenyl)-2-hydroxyphenyl]ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethoxyacetophenone.

    Hydrolysis: The ethoxy group is hydrolyzed under acidic or basic conditions to form the corresponding phenol.

    Esterification: The phenol is then esterified with acetic anhydride to introduce the ethanone group.

    Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Ethoxyphenyl)-2-hydroxyphenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(4-Ethoxyphenyl)-2-hydroxyphenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethoxyphenyl)-2-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-[4-(4-Ethoxyphenyl)-2-hydroxyphenyl]ethanone can be compared with other similar compounds, such as:

    4’-Ethoxyacetophenone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    2-Hydroxy-4-methoxyacetophenone: Contains a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.

Uniqueness: The presence of both ethoxy and hydroxy groups in this compound imparts unique reactivity and potential biological activities, distinguishing it from other related compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse reactions and exhibit promising biological activities, making it a valuable subject of research.

Properties

IUPAC Name

1-[4-(4-ethoxyphenyl)-2-hydroxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-14-7-4-12(5-8-14)13-6-9-15(11(2)17)16(18)10-13/h4-10,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDWQXSRXPLKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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